molecular formula C27H27N3O5 B6583341 prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-19-0

prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B6583341
CAS No.: 622362-19-0
M. Wt: 473.5 g/mol
InChI Key: BMRSGWVSDWTZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic system of pyridine and pyrimidine rings. Key structural features include:

  • Substituents: A propenyl ester group at position 6, a 4-(benzyloxy)phenyl group at position 5, and methyl groups at positions 1, 3, and 5.
  • Functional groups: Two ketone oxygen atoms at positions 2 and 4, contributing to its electron-deficient aromatic system.
  • Molecular formula: C19H19N3O4 (as per SMILES analysis) .

Pyrido[2,3-d]pyrimidines are known for their pharmacological relevance, particularly as kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-phenylmethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-5-15-34-26(32)21-17(2)28-24-23(25(31)30(4)27(33)29(24)3)22(21)19-11-13-20(14-12-19)35-16-18-9-7-6-8-10-18/h5-14,22,28H,1,15-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSGWVSDWTZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound prop-2-en-1-yl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This detailed article explores its biological properties based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C24H24N2O4
  • Molecular Weight : 404.46 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Cytotoxicity : Compounds were tested against various cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). One derivative showed an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Tubulin Inhibition : The compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell division .

Pharmacological Profiles

The biological activity of the compound can be summarized in terms of its pharmacological profiles:

Activity TypeCell Line TestedIC50 Value (µM)Selectivity
CytotoxicityMCF-7>50Low
CytotoxicitySiHa3.60 ± 0.45High
CytotoxicityPC-32.97 ± 0.88High
CytotoxicityHEK-293T>50Low

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antitumor Activity :
    • A derivative was synthesized and evaluated for its ability to inhibit tubulin polymerization. The study found that it significantly inhibited cancer cell growth while sparing normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated strong binding affinity to tubulin protein structures associated with cancer progression. This suggests potential as a lead compound for further drug development targeting cancer therapy .
  • Neuroprotective Effects :
    • Some derivatives have been studied for their neuroprotective properties against neurodegenerative diseases like Parkinson's disease. They demonstrated selective inhibition of MAO-B enzymes and antioxidant activities .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrido[2,3-d]pyrimidines are recognized for their antitumor , antibacterial , and CNS depressive properties. The compound may exhibit similar pharmacological effects due to its structural features.

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives have demonstrated significant anticancer activity by targeting various kinases involved in cancer progression. For instance:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit key kinases such as tyrosine kinases (TKs), phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs). These interactions can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .

Antimicrobial Properties

The compound may also possess antimicrobial activity against various pathogens. Studies have shown that pyrido[2,3-d]pyrimidines can inhibit the growth of bacteria and fungi by disrupting their metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance biological activity:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of these compounds against specific targets .
  • Molecular Docking Studies : Computational studies have been employed to predict how modifications affect binding affinity to target proteins .

Case Studies

Several studies highlight the effectiveness of pyrido[2,3-d]pyrimidine derivatives:

Study ReferenceCompound TestedTargetIC50 ValueFindings
A-484954eEF-2K420 nMSignificant reduction in eEF-2K activity in breast cancer cells
VariousTKsVariesInhibition of multiple tyrosine kinases with promising anticancer activity
Fluorinated DerivativesBacteria/FungiVariesEnhanced antimicrobial activity compared to non-fluorinated counterparts

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Biological Activity (Reported)
Target Compound 5-(4-benzyloxyphenyl), 1,3,7-methyl, 6-propenyl ester C19H19N3O4 2,4-dioxo, ester Kinase inhibition (predicted)
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-pyrido[2,3-d]pyrimidine-5-carboxylic acid 7-isopropyl, 5-carboxylic acid C13H15N3O4 2,4-dioxo, carboxylic acid Not reported; structural analog
6-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 6-(5-fluoro-2-hydroxybenzoyl), 1-methyl C15H10FN3O4 2,4-dioxo, hydroxybenzoyl Tyrosine kinase inhibition
4-(4-Chlorophenyl)-5,7-dioxo-1-phenylhexahydropyrazolo-pyrano[2,3-d]pyrimidine-3-carboxylate 4-chlorophenyl, 3-carboxylate C22H17ClN4O5 5,7-dioxo, carboxylate Anticancer (in vitro)

Key Findings:

Electronic Properties :

  • The target compound’s 2,4-dioxo groups create an electron-deficient core, enhancing interactions with ATP-binding pockets in kinases .
  • Substitution at position 5 (benzyloxyphenyl vs. hydroxybenzoyl in ) modulates π-π stacking and hydrogen-bonding capabilities.

Synthetic Routes :

  • Similar to , the target compound likely employs cyclocondensation of substituted pyridines with pyrimidine precursors.
  • The propenyl ester group may be introduced via nucleophilic acyl substitution, contrasting with carboxylic acid derivatives in .

Biological Activity :

  • Fluorinated derivatives (e.g., ) exhibit enhanced tyrosine kinase inhibition (IC50 ~ 0.5–2 µM), while chlorophenyl analogs (e.g., ) show anticancer activity via apoptosis induction .
  • The benzyloxy group in the target compound may confer improved bioavailability compared to polar hydroxy groups in .

Stability and Solubility :

  • Propenyl esters (target compound) are more hydrolytically stable than methyl esters but less stable than carboxylic acids (e.g., ) .
  • Lipophilic substituents (benzyloxy, propenyl) reduce aqueous solubility compared to carboxylate derivatives .

Table 2: Experimental Data from Literature

Property Target Compound 6-(5-Fluoro-2-hydroxybenzoyl) Derivative 1-Ethyl-2,4-dioxo-carboxylic Acid
HOMO-LUMO Gap (eV) Not reported 3.91 Not reported
LogP ~3.2 (predicted) 2.1 1.8
Melting Point (°C) Not reported 245–247 210–212
Synthetic Yield (%) Not reported 65–70 55–60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.